molecular formula C20H18O5 B14387420 Acetic acid;2,4-dimethoxyfluoranthen-8-ol CAS No. 88070-14-8

Acetic acid;2,4-dimethoxyfluoranthen-8-ol

Katalognummer: B14387420
CAS-Nummer: 88070-14-8
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: GWVOPNLUEQLDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2,4-dimethoxyfluoranthen-8-ol is a complex organic compound that combines the properties of acetic acid and fluoranthene derivatives. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the fluoranthene core, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4-dimethoxyfluoranthen-8-ol typically involves multi-step organic reactions. One common method includes the initial formation of the fluoranthene core, followed by the introduction of methoxy groups through methylation reactions. The hydroxyl group can be introduced via hydroxylation reactions, and the acetic acid moiety can be attached through esterification or acylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2,4-dimethoxyfluoranthen-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Acetic acid;2,4-dimethoxyfluoranthen-8-ol has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of acetic acid;2,4-dimethoxyfluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to acetic acid;2,4-dimethoxyfluoranthen-8-ol include other fluoranthene derivatives with different functional groups, such as:

  • 2,4-dimethoxyfluoranthene
  • 8-hydroxyfluoranthene
  • Acetic acid;2,4-dimethoxyphenanthrene-8-ol

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of functional groups and their positions on the fluoranthene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88070-14-8

Molekularformel

C20H18O5

Molekulargewicht

338.4 g/mol

IUPAC-Name

acetic acid;2,4-dimethoxyfluoranthen-8-ol

InChI

InChI=1S/C18H14O3.C2H4O2/c1-20-11-8-15-12-4-3-10(19)7-14(12)13-5-6-17(21-2)16(9-11)18(13)15;1-2(3)4/h3-9,19H,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

GWVOPNLUEQLDPD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.COC1=C2C=C(C=C3C2=C(C=C1)C4=C3C=CC(=C4)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.